molecular formula C8H5N2NaO2 B3113500 Sodium 5-cyano-3-methylpicolinate CAS No. 1956318-79-8

Sodium 5-cyano-3-methylpicolinate

Cat. No.: B3113500
CAS No.: 1956318-79-8
M. Wt: 184.13
InChI Key: FYBVTJKGJGLXOT-UHFFFAOYSA-M
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Description

Sodium 5-cyano-3-methylpicolinate is a chemical compound with the molecular formula C8H5N2NaO2. It is known for its unique structure, which includes a cyano group and a methyl group attached to a picolinic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-cyano-3-methylpicolinate typically involves the reaction of 5-cyano-3-methylpicolinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sodium base deprotonates the carboxylic acid group, forming the sodium salt of the compound. The reaction conditions usually include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium 5-cyano-3-methylpicolinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the picolinic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

  • Sodium 5-cyano-2-methylpicolinate
  • Sodium 5-cyano-4-methylpicolinate
  • Sodium 5-cyano-3-ethylpicolinate

Comparison: Sodium 5-cyano-3-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the picolinic acid ring. This unique structure can lead to different reactivity and biological activity compared to its analogs. For example, the position of the methyl group can influence the compound’s ability to interact with enzymes and receptors, making it more or less effective in certain applications .

Properties

IUPAC Name

sodium;5-cyano-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBVTJKGJGLXOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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